molecular formula C14H10BrClFNOS2 B2717505 (2-(3-Bromo-4-fluorophenyl)thiazolidin-3-yl)(5-chlorothiophen-2-yl)methanone CAS No. 2034382-58-4

(2-(3-Bromo-4-fluorophenyl)thiazolidin-3-yl)(5-chlorothiophen-2-yl)methanone

Cat. No. B2717505
CAS RN: 2034382-58-4
M. Wt: 406.71
InChI Key: CHAVTFFUYCTJOP-UHFFFAOYSA-N
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Description

“(2-(3-Bromo-4-fluorophenyl)thiazolidin-3-yl)(5-chlorothiophen-2-yl)methanone” is a complex organic compound. It is related to Flubrotizolam, a thienotriazolodiazepine derivative with potent sedative and anxiolytic effects .

Scientific Research Applications

Synthesis and Characterization

The synthesis and spectral characterization of similar compounds, such as (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone, highlight the importance of these molecules in understanding the structural properties and reactivity of novel chemical entities. These studies involve detailed spectral analysis (UV, IR, NMR) and density functional theory (DFT) calculations to elucidate their structural and electronic properties, which are crucial for their potential applications in medicinal chemistry and material science (Shahana & Yardily, 2020).

Biological Activities

The exploration of biological activities, such as antimicrobial and anticancer properties, is a significant area of research for thiazolidin-3-yl and thiophen-2-yl methanone derivatives. Molecular docking studies, for instance, help in understanding the interaction between these compounds and biological targets, aiding in the design of new therapeutics. The antimicrobial activity of such compounds against various bacterial and fungal strains has been documented, indicating their potential as leads for the development of new antimicrobial agents (Joshi, Pathak, & Sharma, 1986).

Fluorescence and Photostability Enhancement

Another critical application area is the modification of fluorophores to enhance their photostability and spectroscopic properties. The introduction of fluorine atoms into the molecular structure of fluorophores, including thiazolidin-3-yl and thiophen-2-yl derivatives, significantly improves their fluorescence characteristics, which is essential for their use in bioimaging and diagnostic applications (Woydziak, Fu, & Peterson, 2012).

Anticancer Evaluation

The evaluation of anticancer activity is an integral part of the research on these compounds. Some derivatives have been synthesized and tested against various cancer cell lines to assess their potential as anticancer agents. This research not only contributes to the discovery of new therapeutic molecules but also enhances our understanding of the mechanisms underlying their anticancer effects (Gouhar & Raafat, 2015).

Mechanism of Action

properties

IUPAC Name

[2-(3-bromo-4-fluorophenyl)-1,3-thiazolidin-3-yl]-(5-chlorothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClFNOS2/c15-9-7-8(1-2-10(9)17)14-18(5-6-20-14)13(19)11-3-4-12(16)21-11/h1-4,7,14H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHAVTFFUYCTJOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1C(=O)C2=CC=C(S2)Cl)C3=CC(=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClFNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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